molecular formula C10H15FN3O8P B12783964 Roducitabine phosphate CAS No. 2055311-35-6

Roducitabine phosphate

Cat. No.: B12783964
CAS No.: 2055311-35-6
M. Wt: 355.21 g/mol
InChI Key: LWGDFVPZVTXIJI-ZXKHYXLDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Roducitabine phosphate is synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the formation of a cyclopentene ring, followed by the introduction of fluorine and hydroxyl groups. The key steps include:

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions

Roducitabine phosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Such as halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

Roducitabine phosphate has a wide range of scientific research applications, including:

Mechanism of Action

Roducitabine phosphate exerts its effects by being incorporated into the DNA or RNA of cancer cells. This incorporation inhibits both DNA and RNA synthesis, leading to the induction of apoptotic cell death. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Roducitabine phosphate include:

Uniqueness

This compound is unique due to its ability to overcome resistance to gemcitabine, making it a valuable option for treating gemcitabine-resistant tumors. Additionally, its dual inhibition of DNA and RNA synthesis provides a broader mechanism of action compared to other nucleoside analogs .

Properties

CAS No.

2055311-35-6

Molecular Formula

C10H15FN3O8P

Molecular Weight

355.21 g/mol

IUPAC Name

4-amino-1-[(1S,4R,5S)-2-fluoro-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]pyrimidin-2-one;phosphoric acid

InChI

InChI=1S/C10H12FN3O4.H3O4P/c11-6-4(3-15)8(16)9(17)7(6)14-2-1-5(12)13-10(14)18;1-5(2,3)4/h1-2,7-9,15-17H,3H2,(H2,12,13,18);(H3,1,2,3,4)/t7-,8-,9+;/m1./s1

InChI Key

LWGDFVPZVTXIJI-ZXKHYXLDSA-N

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H](C(=C2F)CO)O)O.OP(=O)(O)O

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(=C2F)CO)O)O.OP(=O)(O)O

Origin of Product

United States

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